3-Hydroxy Carvedilol
Overview
Description
Synthesis Analysis
The synthesis of Carvedilol involves various methods as reported in the literature . A study has reported the synthesis of new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate .Molecular Structure Analysis
The molecular structure of Carvedilol has been analyzed using various techniques such as XRPD, FT-IR, solid-state NMR, SEM, TEM, DSC, and specific surface area . The optimized Carvedilol-loaded ethosomes were spherical in shape .Chemical Reactions Analysis
Carvedilol undergoes various chemical reactions. For instance, a study has reported the enhancement of the solubility of Carvedilol by preparing cocrystals using hydrochlorothiazide (HCT), a diuretic drug, as a coformer .Physical And Chemical Properties Analysis
The physical and chemical properties of Carvedilol have been analyzed using various techniques such as DSC, PXRD, FTIR, Raman, and SEM .Scientific Research Applications
Transdermal Therapeutic Systems
3-Hydroxy Carvedilol, as part of Carvedilol, has been studied in the development of transdermal therapeutic systems. Research shows that Carvedilol can be effectively administered through skin patches, providing steady-state plasma concentrations and improved bioavailability compared to oral administration. This method significantly controlled hypertension in experimental settings, indicating its potential in hypertension therapy (Ubaidulla et al., 2007).
Cardiac Mitochondrial Bioenergetics
Carvedilol, including its hydroxylated metabolites like 3-Hydroxy Carvedilol, has been shown to protect cardiac mitochondria from oxidative stress. Studies indicate that Carvedilol acts as an uncoupler of oxidative phosphorylation in mitochondria, highlighting its role in myocardial energetics and potential protective effects in heart health (Oliveira et al., 2000).
Antioxidant Properties
Research comparing Carvedilol with its metabolites, including 3-Hydroxy Carvedilol, found that these metabolites exhibit strong radical-inhibiting antioxidant properties. Particularly, 3-Hydroxy Carvedilol displayed even more potent activity than some benchmark antioxidants. This suggests the significance of Carvedilol's metabolites, including 3-Hydroxy Carvedilol, in its overall antioxidant effect (Malig et al., 2017).
Pharmacokinetics and Metabolite Analysis
Carvedilol's metabolites, including 3-Hydroxy Carvedilol, have been a focus in pharmacokinetic studies. These studies involve developing methods for simultaneous determination of Carvedilol and its metabolites in human plasma, crucial for understanding the drug's efficacy and safety profile (Furlong et al., 2012).
Role in Cardioprotection
Studies have shown that Carvedilol, and by extension its metabolites like 3-Hydroxy Carvedilol, exhibit cardioprotective effects. These effects include preventing ischemia-perfusion-induced necrosis and apoptosis in cardiomyocytes. The antiapoptotic effects are believed to be independent of its β-adrenoceptor blocking effects, indicating a broader therapeutic potential (Schwarz et al., 2003).
Solid Forms and Dissolution Profiles
Research on Carvedilol's solid forms, including its polymorphs and hydrates, has implications for its various metabolites like 3-Hydroxy Carvedilol. Understanding these solid forms is essential for optimizing drug formulation and enhancing its bioavailability, especially for poorly water-soluble drugs (Prado et al., 2014).
Nanoparticle Drug Delivery
Studies have explored using hydroxycarbonate apatite nanoparticles for the oral delivery of poorly soluble drugs like Carvedilol. This approach aims to improve the dissolution rate and increase the bioavailability of drugs, including its metabolites (Zhao et al., 2012).
Safety And Hazards
Future Directions
Future research is focusing on enhancing the solubility and dissolution rate of Carvedilol. For instance, a study has reported the successful optimization of Carvedilol-loaded ethosomes formulation, which can serve as a promising transdermal delivery system for Carvedilol . Another study has suggested the potential of statins for anthracycline cardioprotection .
properties
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSIYCVHJZURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932859 | |
Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Carvedilol | |
CAS RN |
146574-43-8 | |
Record name | SB 211475 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.